6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the reaction of isoquinoline derivatives with hydrazine. A common synthetic route might include:
Starting Material: Isoquinoline derivative.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Can be reduced to form dihydro derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction might yield dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. For example:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting their activity.
Chemical Reactions: It might act as a nucleophile or electrophile in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinyl-isoquinoline: Similar structure but lacks the dihydro and oxo groups.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the hydrazinyl group.
Uniqueness
6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the hydrazinyl and dihydroisoquinolinone moieties, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
6-hydrazinyl-3,4-dihydro-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13/h1-2,5,12H,3-4,10H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUIDUVCFOJVPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514240 | |
Record name | 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352557-07-4 | |
Record name | 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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